2-(Triphenylphosphoranylidene)succinic anhydride

Catalog No.
S1892557
CAS No.
906-65-0
M.F
C22H17O3P
M. Wt
360.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Triphenylphosphoranylidene)succinic anhydride

CAS Number

906-65-0

Product Name

2-(Triphenylphosphoranylidene)succinic anhydride

IUPAC Name

3-(triphenyl-λ5-phosphanylidene)oxolane-2,5-dione

Molecular Formula

C22H17O3P

Molecular Weight

360.3 g/mol

InChI

InChI=1S/C22H17O3P/c23-21-16-20(22(24)25-21)26(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2

InChI Key

CXYNGWAHZKOMJQ-UHFFFAOYSA-N

SMILES

C1C(=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OC1=O

Canonical SMILES

C1C(=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OC1=O

Structural and Conformational Analysis

Electrolyte Additive for Lithium Metal Secondary Batteries

Electron Paramagnetic Resonance/Electron Nuclear Double Resonance Study

HPLC Column Separation

2-(Triphenylphosphoranylidene)succinic anhydride is an organic compound characterized by the molecular formula C22H17O3P and a molecular weight of 360.34 g/mol. It features a unique structure that includes a succinic anhydride moiety bonded to a triphenylphosphoranylidene group. This compound is known for its applications in various fields, including organic synthesis and materials science, due to its distinctive chemical properties and reactivity .

The reactivity of 2-(Triphenylphosphoranylidene)succinic anhydride is primarily attributed to the anhydride functional group, which can undergo hydrolysis to form succinic acid derivatives. Additionally, it can participate in nucleophilic acyl substitution reactions, where nucleophiles attack the carbonyl carbon of the anhydride, leading to the formation of esters or amides. The triphenylphosphoranylidene moiety also allows for potential interactions with electrophiles, making it versatile in synthetic organic chemistry .

The synthesis of 2-(Triphenylphosphoranylidene)succinic anhydride typically involves the reaction of triphenylphosphine with succinic anhydride under controlled conditions. The process may require solvents such as dichloromethane or toluene and can involve heating to facilitate the reaction. Various methods have been reported, including one-pot reactions that streamline the synthesis while maintaining high yields .

This compound finds utility in several areas:

  • Organic Synthesis: It serves as a reagent for the preparation of various organic compounds.
  • Materials Science: Due to its unique properties, it is explored as an additive in polymer formulations.
  • Electrolyte Additive: Its role in improving the performance of lithium-ion batteries highlights its importance in energy storage applications .

Interaction studies involving 2-(Triphenylphosphoranylidene)succinic anhydride primarily focus on its behavior in electrochemical systems. Research has demonstrated that it can enhance cycle stability and efficiency when used as an additive in lithium-ion battery systems. Furthermore, its interactions with other organic compounds can lead to complex formation, influencing reaction pathways and product distributions .

Several compounds exhibit structural or functional similarities to 2-(Triphenylphosphoranylidene)succinic anhydride:

Compound NameStructureUnique Features
TriphenylphosphinePh3PCommonly used as a ligand in coordination chemistry
Succinic AnhydrideC4H4O3A simpler structure without the phosphoranylidene group
Phosphorus Ylides (e.g., Benzylidene triphenylphosphorane)R2P=CR'Known for their role in Wittig reactions

Uniqueness: The presence of both the triphenylphosphoranylidene and succinic anhydride functionalities sets this compound apart from others. Its dual reactivity allows for diverse applications not typically found in simpler analogs .

2-(Triphenylphosphoranylidene)succinic anhydride emerged as a pivotal reagent in the evolution of Wittig chemistry, particularly in reactions involving cyclic anhydrides. Its development is tied to the broader exploration of stabilized ylides, which gained prominence in the mid-20th century for their ability to form carbon-carbon bonds under milder conditions compared to non-stabilized counterparts. Early studies by Chopard and Hudson highlighted the unique reactivity of cyclic anhydrides with phosphorus ylides, laying the groundwork for understanding the mechanistic pathways of such reactions.

The compound’s synthesis involves the reaction of triphenylphosphine with maleic anhydride, a process that generates the ylide structure through a betaine-like intermediate. This approach became foundational for accessing stabilized ylides capable of olefination reactions with carbonyl compounds. The historical significance of this reagent lies in its ability to facilitate regioselective transformations, particularly in the formation of enol-lactones and acyclic adducts, which expanded the scope of Wittig chemistry beyond aldehydes and ketones.

Structural Classification as a Stabilized Ylide Reagent

2-(Triphenylphosphoranylidene)succinic anhydride is classified as a stabilized ylide due to the electron-withdrawing succinic anhydride moiety, which delocalizes charge and enhances thermal stability. Its structure features a triphenylphosphoranylidene group conjugated to the cyclic anhydride, creating a resonance-stabilized system.

Structural FeatureDescription
Core StructureTriphenylphosphoranylidene group bonded to a succinic anhydride ring
Electron-Withdrawing GroupSuccinic anhydride stabilizes the ylide through conjugation and inductive effects
Key Functional GroupsTwo carbonyl groups in the anhydride ring and a phosphorus ylide moiety

The anhydride’s carbonyl groups participate in hydrogen bonding and stabilize intermediates during reactions, as observed in crystallographic studies. This structural design allows the ylide to react selectively with electron-deficient carbonyl compounds, avoiding the side reactions common with non-stabilized ylides.

Role in Modern Organic Synthesis Methodologies

This reagent has become indispensable in modern synthesis due to its versatility in Wittig olefination and ring-opening reactions.

Wittig Olefination with Cyclic Anhydrides

The compound reacts with cyclic anhydrides (e.g., maleic anhydride, phthalic anhydride) to form enol-lactones via a reversible betaine intermediate. For example:

  • Mechanism:
    • Step 1: Nucleophilic attack by the ylide on the anhydride carbonyl, forming a betaine intermediate.
    • Step 2: Cyclization to yield an enol-lactone or reversion to acyclic adducts, depending on reaction conditions.
  • Regioselectivity:
    • Condensation occurs preferentially at the less sterically hindered carbonyl group in unsymmetric anhydrides, as demonstrated with 2,2-disubstituted succinic anhydrides.

XLogP3

3.7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

906-65-0

Dates

Modify: 2023-08-16

Explore Compound Types